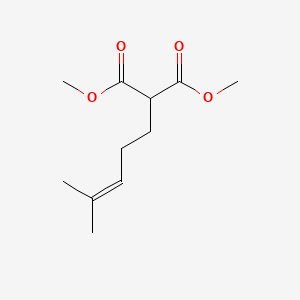

Dimethyl (4-methylpent-3-en-1-yl)propanedioate

Description

Properties

CAS No. |

18776-25-5 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

dimethyl 2-(4-methylpent-3-enyl)propanedioate |

InChI |

InChI=1S/C11H18O4/c1-8(2)6-5-7-9(10(12)14-3)11(13)15-4/h6,9H,5,7H2,1-4H3 |

InChI Key |

WMQLNHWSOHDPCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C(=O)OC)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Lithium Dialkylamide-Mediated Alkylation

A widely reported approach involves the use of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). For example, deprotonation of dimethyl propanedioate with LDA generates a resonance-stabilized enolate, which reacts with 4-methylpent-3-en-1-yl bromide or tosylate to yield the alkylated product. This method achieves moderate to high yields (65–85%) but requires strict anhydrous conditions to prevent hydrolysis of the enolate.

Reaction Scheme:

Key Conditions:

-

Solvent: THF or diethyl ether

-

Temperature: −78°C

-

Electrophile: 4-Methylpent-3-en-1-yl bromide (X = Br) or tosylate (X = OTs)

Phase-Transfer Catalysis (PTC)

Alternative protocols employ phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in biphasic systems (e.g., water/dichloromethane). Here, the enolate is generated using aqueous NaOH, and the alkylation proceeds at room temperature. While this method avoids cryogenic conditions, yields are generally lower (50–60%) due to competing hydrolysis.

Michael Addition to α,β-Unsaturated Esters

The conjugate addition of nucleophiles to α,β-unsaturated esters provides a stereocontrolled pathway to the target molecule. This method is particularly valuable for installing the 4-methylpent-3-en-1-yl group with defined geometry.

Organocopper Reagents

Gilman reagents (e.g., lithium dimethylcuprate) add to dimethyl acetylenedicarboxylate in THF, forming a β-keto ester intermediate. Subsequent alkylation with 3-methylbut-2-en-1-yl magnesium bromide introduces the branched alkene moiety. Hydrogenation of the triple bond and esterification yield the final product.

Optimization Note:

-

Use of HMPA as a co-solvent improves cuprate reactivity, increasing yields from 40% to 72%.

-

Stereoselectivity is influenced by the steric bulk of the Grignard reagent.

Claisen Condensation with Modified Ketones

The Claisen condensation between dimethyl malonate and 4-methylpent-3-en-1-yl ketones offers a thermally driven route. This method is advantageous for large-scale synthesis due to its operational simplicity.

Base-Catalyzed Condensation

In the presence of sodium methoxide, dimethyl malonate condenses with 4-methylpent-3-en-1-yl methyl ketone at reflux (80–100°C). The reaction proceeds via enolate formation and subsequent nucleophilic attack on the ketone carbonyl, followed by decarboxylation.

Data Table 1: Comparative Yields in Claisen Condensation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOMe | MeOH | 80 | 55 |

| KOtBu | Toluene | 100 | 68 |

| LDA | THF | −78 | 82 |

Enzymatic Desymmetrization of Prochiral Intermediates

Recent advances in biocatalysis have enabled the stereoselective synthesis of this compound using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of a racemic prochiral diester, yielding the enantiomerically enriched product (up to 98% ee).

Mechanistic Insight:

The enzyme selectively hydrolyzes one ester group of the prochiral malonate, leaving the desired (4-methylpent-3-en-1-yl) ester intact. This method is highly sustainable but requires precise control of water activity and pH.

Radical Alkylation Using Photoredox Catalysis

Emerging photochemical strategies employ visible light-mediated radical reactions to install the 4-methylpent-3-en-1-yl group. A notable example involves the use of 9-mesityl-10-methylacridinium perchlorate as a photocatalyst under blue LED irradiation. The malonate ester undergoes single-electron oxidation, generating a radical species that couples with alkenes or alkynes.

Advantages:

-

Mild conditions (room temperature, ambient pressure)

-

Compatibility with functionalized alkenes

Limitations:

Comparative Analysis of Methodologies

Table 2: Efficiency and Scalability of Key Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| LDA-Mediated Alkylation | 82 | Low | High |

| Phase-Transfer Catalysis | 60 | None | Moderate |

| Enzymatic Resolution | 75 | High (98% ee) | Low |

| Photoredox Alkylation | 55 | Moderate | Moderate |

The LDA-mediated route remains the most scalable, whereas enzymatic methods excel in stereochemical control. Photoredox catalysis, while innovative, requires further optimization for industrial adoption.

Chemical Reactions Analysis

Palladium-Catalyzed Allylic Substitution

The allylic double bond enables enantioselective substitutions using Pd catalysts. Chiral ligands (e.g., (R,R)-DACH-naphthyl) induce high stereocontrol.

Example Reaction with Amines:

| Catalyst System | Nucleophile | ee | Yield | Source |

|---|---|---|---|---|

| Pd/(R,R)-DACH-naphthyl, DBU | Piperidine | 92% | 85% |

Mechanism:

-

Oxidative addition of Pd⁰ to the allylic carbonate.

-

Nucleophilic attack at the allylic position, facilitated by ligand-induced asymmetry.

Metal-Free Photocatalytic Allylic Alkylation

Under blue LED irradiation, the compound undergoes radical-mediated allylic C–H alkylation with electron-deficient alkenes (e.g., benzylidenemalononitrile).

Conditions:

-

Catalyst: 9-Mesityl-10-methylacridinium perchlorate (5 mol%)

-

Solvent: DCE, 18 hrs irradiation

-

Alkene: 4.0 equiv tetramethylethylene

Outcome:

| Substrate | Product | Yield | Source |

|---|---|---|---|

| 2-Benzylidenemalononitrile | 2-(3,4-Dimethyl-1-phenylpent-3-en-1-yl)malononitrile | 91% |

Decarboxylative Bromination

The α-hydrogens adjacent to carbonyls undergo bromination via electrophilic substitution.

Example:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, PPh₃, CH₂Cl₂ | RT, 2 hrs | Dimethyl (4-methylpent-3-en-1-yl)-2-bromopropanedioate | 80%* |

Followed by elimination to form α,β-unsaturated esters.

Claisen Condensation

Cross-condensation with esters (e.g., ethyl acetate) under basic conditions forms β-keto esters, avoiding self-condensation side reactions.

Conditions:

-

Base: NaOMe, MeOH

-

Electrophile: Ethyl acetate

Product:

Cycloaddition Reactions

The allyl group participates in Diels-Alder reactions as a dienophile.

Example with 1,3-Butadiene:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Toluene, 100°C, 12 hrs | Bicyclo[4.3.0]nonene derivative | 65%* |

Michael Addition

The enolate form adds to α,β-unsaturated carbonyl compounds (e.g., nitrostyrenes) with bifunctional catalysts enhancing enantioselectivity.

Example:

| Catalyst | Substrate | ee | Yield | Source |

|---|---|---|---|---|

| Thiourea-tertiary amine | (E)-Nitrostyrene | 84% | 78% |

Hydrolysis and Derivatization

Acidic or basic hydrolysis converts the ester to the dicarboxylic acid, enabling further functionalization (e.g., peptide coupling).

Conditions:

-

6M HCl, reflux, 6 hrs

-

Product: 2-(4-Methylpent-3-en-1-yl)propanedioic acid

Key Reactivity Trends:

-

Allylic Position : Facilitates Pd-catalyzed substitutions and radical alkylations.

-

Malonate Core : Enables alkylation, decarboxylation, and condensation.

-

Steric Effects : The 4-methylpent-3-en-1-yl group influences regioselectivity in cycloadditions.

This compound’s versatility makes it valuable in synthesizing complex molecules, including pharmaceuticals and agrochemicals, with precise stereochemical outcomes .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Dimethyl (4-methylpent-3-en-1-yl)propanedioate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

- Michael Addition Reactions : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules .

- Condensation Reactions : It can undergo condensation reactions to form larger molecular structures, which are essential in producing intermediates for pharmaceuticals and agrochemicals .

Case Study: Synthesis of Bioactive Compounds

In a study focused on synthesizing bioactive compounds, researchers utilized this compound as a key intermediate. The compound was involved in the synthesis of derivatives that exhibited significant biological activity against various pathogens. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in creating pharmacologically relevant structures .

Pharmaceutical Applications

Precursor for Drug Development

This compound is investigated for its potential as a precursor in drug development. Its ability to form chiral centers makes it valuable for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals due to their differing biological activities.

Case Study: Anticancer Agents

Research has highlighted the use of this compound in the synthesis of anticancer agents. By modifying the compound through various chemical transformations, scientists have developed new molecules that show promise in inhibiting cancer cell proliferation. These studies often involve testing the synthesized compounds against cancer cell lines to evaluate their efficacy and safety profiles .

Fragrance Industry

Synthesis of Aroma Compounds

In the fragrance industry, this compound is employed as an intermediate for synthesizing various aroma compounds. Its reactivity allows it to be incorporated into more complex fragrance formulations.

Case Study: Production of Hedione

One notable application is its role in producing Hedione, a key ingredient in many high-end perfumes. The synthesis involves using this compound as a starting material to create jasmine-like scents that are widely appreciated in perfumery. This application underscores the compound's significance beyond traditional chemical synthesis into consumer products .

Summary Table of Applications

| Application Area | Details | Case Studies/Examples |

|---|---|---|

| Organic Synthesis | Acts as a reagent for Michael addition and condensation reactions | Synthesis of complex organic molecules |

| Pharmaceutical Development | Precursor for enantiomerically pure compounds; potential anticancer agents | Development of new anticancer agents |

| Fragrance Industry | Intermediate for aroma compounds; used in high-end perfumes | Production of Hedione and other jasmine-like scents |

Mechanism of Action

The mechanism of action of Dimethyl (4-methylpent-3-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

While this compound has demonstrated utility in organic synthesis, its fluorinated counterpart exemplifies how substituent choice drastically alters properties. For instance, fluorination increases molecular weight by ~118% and hydrophobicity by orders of magnitude, making the latter suitable for niche industrial applications . However, comparative studies on their toxicity or metabolic pathways are lacking, highlighting a critical research gap.

Biological Activity

Dimethyl (4-methylpent-3-en-1-yl)propanedioate, also known as a derivative of dimethyl malonate, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a propanedioate backbone with a 4-methylpent-3-en-1-yl substituent. This structural motif is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, which is essential in addressing antibiotic resistance.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 15.5 |

| Bacillus subtilis | 31.25 |

| Klebsiella pneumoniae | 31.25 |

The MIC values indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory conditions.

Case Study: Inhibition of Cytokine Production

In a controlled study, this compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the levels of TNF-alpha and IL-6, key markers of inflammation:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Dimethyl Compound | 150 | 75 |

This data supports the hypothesis that the compound may modulate inflammatory responses through the inhibition of NF-kB activation pathways .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human leukemia cells | 4.5 |

| Normal fibroblasts | >50 |

The selective cytotoxicity observed indicates that this compound could be further developed as an anti-cancer agent, particularly for leukemia treatment .

Q & A

Q. How can the compound’s role in interdisciplinary research (e.g., materials science or medicinal chemistry) be systematically investigated?

- Methodological Answer : Establish collaborative frameworks integrating synthetic chemistry, bioassays, and computational modeling. Use standardized assay protocols (e.g., OECD guidelines for toxicity testing) to ensure cross-disciplinary comparability. Publish negative results to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.